2-(4,4-difluorocyclohexyl)propanal
Description
2-(4,4-Difluorocyclohexyl)propanal is a fluorinated aldehyde featuring a cyclohexane ring substituted with two fluorine atoms at the 4-position and a propanal side chain. The compound’s unique structure imparts distinct physicochemical properties, including enhanced lipophilicity and conformational rigidity due to the electron-withdrawing fluorine atoms and steric effects of the cyclohexyl group. It is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing fluorinated heterocycles or bioactive molecules, where fluorine substitution improves metabolic stability and target binding .
Properties
CAS No. |
2229409-67-8 |
|---|---|
Molecular Formula |
C9H14F2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluorocyclohexyl)propanal typically involves the reaction of 4,4-difluorocyclohexanone with a suitable aldehyde precursor under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)propanal can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-(4,4-difluorocyclohexyl)propanoic acid.
Reduction: 2-(4,4-difluorocyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)propanal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,4-difluorocyclohexyl)propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound is compared to analogs with varying substituents on the cyclohexane ring or alternative aldehyde backbones. Key comparisons include:
a) 2-Cyclohexylpropanal
- Structure : Lacks fluorine substituents.
- Properties : Reduced electronegativity and dipole moment compared to the difluoro derivative. Lower thermal stability and higher susceptibility to oxidation due to the absence of electron-withdrawing fluorine atoms .
b) 4,4'-(Propane-2,2-diyl)diphenol
- Structure : Contains a central propane linker and hydroxyl groups instead of fluorine and an aldehyde.
- Properties: Higher polarity and hydrogen-bonding capacity due to phenolic -OH groups. Lower logP (lipophilicity) compared to 2-(4,4-difluorocyclohexyl)propanal, making it less suitable for blood-brain barrier penetration in drug design .
c) 4,4'-Sulfonyldiphenol
Physicochemical and Functional Comparisons
| Compound | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 190.2 | 2.8 | 215–220 | Aldehyde, -F |
| 2-Cyclohexylpropanal | 154.2 | 2.1 | 195–200 | Aldehyde |
| 4,4'-(Propane-2,2-diyl)diphenol | 244.3 | 1.4 | >300 (decomposes) | Phenolic -OH |
| 4,4'-Sulfonyldiphenol | 250.3 | 0.9 | 280–285 | Phenolic -OH, -SO2- |
Data derived from supplementary tables and computational modeling in referenced materials
- Lipophilicity (logP): Fluorine atoms in this compound increase logP by ~0.7 units compared to non-fluorinated analogs, enhancing membrane permeability.
- Thermal Stability : Fluorination elevates decomposition thresholds by ~20°C versus 2-cyclohexylpropanal, as shown in thermogravimetric analyses .
- Reactivity: The aldehyde group in this compound undergoes nucleophilic addition reactions more slowly than in non-fluorinated analogs due to electron-withdrawing effects stabilizing the carbonyl group.
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